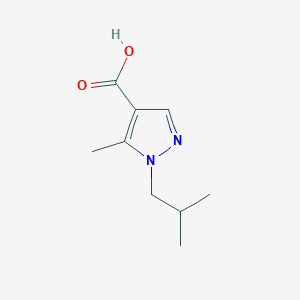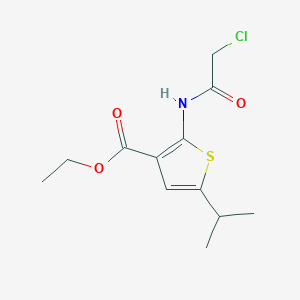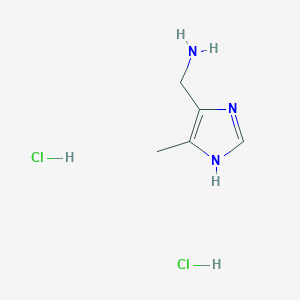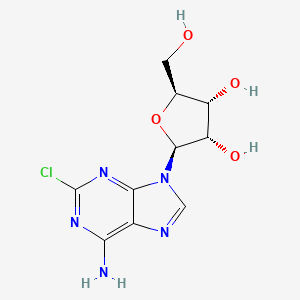
N-(2-Aminoethyl)nicotinamide dihydrochloride
Vue d'ensemble
Description
N-(2-Aminoethyl)nicotinamide dihydrochloride is a chemical compound with the CAS Number 72627-93-1 . It has a molecular weight of 238.12 . The compound is solid in physical form and is stored in a refrigerator .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H11N3O.2ClH/c9-3-5-11-8(12)7-2-1-4-10-6-7;;/h1-2,4,6H,3,5,9H2,(H,11,12);2*1H .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored at refrigerator temperatures . The compound has a molecular weight of 238.12 .Applications De Recherche Scientifique
Inhibitory Effects on Drug Metabolism
N-(2-Aminoethyl)nicotinamide dihydrochloride, a derivative of nicotinamide, has been studied for its effects on drug metabolism. Sasame and Gillette (1970) explored how nicotinamide alters the mechanism of inhibition in liver microsomes, impacting the metabolism of drugs like aminopyrine and ethylmorphine. Their findings suggest that nicotinamide can modify the inhibitory effects of other substances on drug metabolism, indicating its potential role in pharmacokinetics and drug interactions (Sasame & Gillette, 1970).
Role in Biochemical Assays
Nicotinamide has been used in biochemical assays to study oxidative metabolism. Schenkman, Ball, and Estabrook (1967) showed that nicotinamide can inhibit the metabolism of substrates like aminopyrine, suggesting its utility in assays for microsomal mixed-function oxidase activity. This study underscores the importance of nicotinamide in understanding enzyme activity and drug interactions (Schenkman, Ball, & Estabrook, 1967).
Synthesis and Potential Applications
The synthesis of nicotinamide derivatives has been a focus of research due to their potential applications in medicine and biology. Shchepin et al. (2016) presented an efficient method for synthesizing nicotinamide-1-15N, a variant of nicotinamide, which can be used in NMR hyperpolarization to probe metabolic processes in vivo. This research demonstrates the potential of nicotinamide derivatives in molecular imaging and diagnostics (Shchepin, Barskiy, Mikhaylov, & Chekmenev, 2016).
Structural Characterization for Biological Applications
The structural characterization of nicotinamide derivatives is crucial for understanding their biological activities. Burnett, Johnston, and Green (2015) examined the structure of 2-nicotinamido-1,3,4-thiadiazole, a compound derived from nicotinamide, using various techniques including X-ray crystallography. This study contributes to the understanding of how structural modifications in nicotinamide derivatives can lead to diverse biological activities (Burnett, Johnston, & Green, 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
N-(2-aminoethyl)pyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c9-3-5-11-8(12)7-2-1-4-10-6-7;;/h1-2,4,6H,3,5,9H2,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIXVULTTAHETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



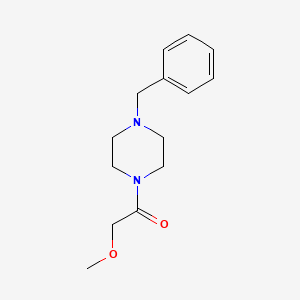
![7,8,9,10-tetrahydro-5H-cyclohepta[b]indol-6-one](/img/structure/B3152007.png)
![1-[4-(Ethylsulfonyl)phenyl]piperazine](/img/structure/B3152013.png)
![3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3152020.png)

